molecular formula C9H16N2O B13275017 3-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol

3-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol

Cat. No.: B13275017
M. Wt: 168.24 g/mol
InChI Key: NRJTTWUWSRMNPL-UHFFFAOYSA-N
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Description

3-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups and a butan-2-ol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol typically involves the reaction of 3,5-dimethylpyrazole with a suitable butan-2-ol derivative. One common method is the alkylation of 3,5-dimethylpyrazole with 2-bromobutane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve continuous flow reactors or other advanced techniques to ensure efficient production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the butan-2-ol side chain can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be used for substitution reactions.

Major Products

    Oxidation: The major products are ketones or aldehydes, depending on the specific conditions and reagents used.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products are the substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A precursor in the synthesis of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol, it shares the pyrazole core structure but lacks the butan-2-ol side chain.

    1,3-Dimethyl-1H-pyrazol-4-yl)methanol: Similar to this compound but with a methanol side chain instead of butan-2-ol.

    3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-2-ol: Another similar compound with a propan-2-ol side chain.

Uniqueness

This compound is unique due to its specific combination of the pyrazole ring and butan-2-ol side chain, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)butan-2-ol

InChI

InChI=1S/C9H16N2O/c1-6(8(3)12)9-5-11(4)10-7(9)2/h5-6,8,12H,1-4H3

InChI Key

NRJTTWUWSRMNPL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(C)C(C)O)C

Origin of Product

United States

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